molecular formula C10H9ClO4 B8429408 3-(Chlorocarbonyl)-6-methoxyphenyl acetate

3-(Chlorocarbonyl)-6-methoxyphenyl acetate

Cat. No. B8429408
M. Wt: 228.63 g/mol
InChI Key: WDJHJCFUJVLBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06492403B1

Procedure details

Using the procedure in Example 85, step (a), 400 mg (1.90 mmol) of 3-acetyloxy-4-methoxybenzoic acid (as prepared in the previous step) was treated with 663 μL (7.60 mmol) of oxalyl chloride and 25 μL of anhyd DMF for 2 h to afford, after workup, the title compound as a beige crystalline solid which was used in the following step without further purification.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
663 μL
Type
reactant
Reaction Step Two
Name
Quantity
25 μL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[O:14][CH3:15])[C:8](O)=[O:9])(=[O:3])[CH3:2].C(Cl)(=O)C([Cl:19])=O>CN(C=O)C>[C:1]([O:4][C:5]1[C:13]([O:14][CH3:15])=[CH:12][CH:11]=[C:7]([C:8]([Cl:19])=[O:9])[CH:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(C)(=O)OC=1C=C(C(=O)O)C=CC1OC
Step Two
Name
Quantity
663 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
25 μL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as prepared in the previous step)
CUSTOM
Type
CUSTOM
Details
to afford
CUSTOM
Type
CUSTOM
Details
after workup, the title compound as a beige crystalline solid which was used in the following step without further purification

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC1=CC(=CC=C1OC)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.